molecular formula C18H16FN3O3S2 B2923439 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 893971-17-0

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2923439
CAS No.: 893971-17-0
M. Wt: 405.46
InChI Key: YJVKSJZGPQDAJS-UHFFFAOYSA-N
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Description

N-(3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide is a heterocyclic sulfonamide derivative featuring a 2,3-dihydroimidazo[2,1-b]thiazole core fused to a phenyl ring, which is further substituted with a 3-fluoro-4-methoxybenzenesulfonamide group. While the exact biological activity of this compound remains uncharacterized in the provided evidence, its design suggests relevance in therapeutic areas such as enzyme modulation or antiviral applications, based on analogs discussed below.

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c1-25-17-6-5-14(10-15(17)19)27(23,24)21-13-4-2-3-12(9-13)16-11-22-7-8-26-18(22)20-16/h2-6,9-11,21H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVKSJZGPQDAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination that may contribute to its pharmacological properties, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The compound consists of several key structural elements:

  • Imidazo[2,1-b]thiazole ring : Known for its biological activity, particularly in antimicrobial and anticancer properties.
  • Phenyl group : Often enhances the lipophilicity of compounds, aiding in membrane permeability.
  • Fluoro and methoxy substituents : These groups can influence the compound's reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing imidazo[2,1-b]thiazole structures exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial and fungal strains. The presence of the sulfonamide group in this compound may enhance its ability to inhibit bacterial growth by interfering with folate synthesis pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds. For example, derivatives of imidazo[2,1-b]thiazole have been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and inhibition of proliferation. The unique combination of functional groups in this compound suggests it may also interact with specific molecular targets involved in cancer progression.

The precise mechanism by which this compound exerts its biological effects is under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Interaction : It may bind to receptors involved in cellular signaling pathways that regulate growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on a series of imidazo[2,1-b]thiazole derivatives demonstrated that compounds with similar structural motifs exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL for various derivatives.

Study 2: Anticancer Potential

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that this compound could induce apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicative of apoptotic cells.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzenesulfonamideSimilar imidazo[2,1-b]thiazole ring; methoxy substitutionAntimicrobial
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-chlorobenzenesulfonamideChlorinated phenyl group; distinct pharmacophoreAnticancer

Comparison with Similar Compounds

Structural and Functional Analogues

SRT1720 (N-{2-[3-(Piperazine-1-ylmethyl)Imidazo[2,1-b][1,3]Thiazol-6-yl]Phenyl}-2-Quinoxaline-Carboxamide)
  • Core Structure : Imidazo[2,1-b]thiazole linked to a phenyl group.
  • Key Substituents: Piperazine-methyl and quinoxaline carboxamide.
  • Biological Activity : SIRT1 agonist, implicated in metabolic regulation .
  • Comparison: Unlike the target compound, SRT1720 lacks a sulfonamide group but incorporates a quinoxaline carboxamide, which enhances its interaction with SIRT1. The target’s sulfonamide may improve aqueous solubility, while the fluorine and methoxy groups could fine-tune receptor binding.
Coumarin-Imidazo[2,1-b]Thiazole Derivatives ()
  • Core Structure : Imidazo[2,1-b]thiazole fused to a coumarin (chromen-2-one).
  • Key Substituents : Varied aryl and alkyl groups at the 3-position of coumarin.
  • Biological Activity : Antiviral activity against Parvovirus B19 (B19V), with IC50 values dependent on substituents .
  • The fluorine atom may reduce metabolic degradation compared to non-halogenated coumarin analogs.
ND-11503 (Imidazo[2,1-b]Thiazole Carboxamide)
  • Core Structure : Imidazo[2,1-b]thiazole linked to a dihydrobenzofuran via a carboxamide.
  • Key Substituents : Ethyl and methyl groups on the thiazole ring.
  • Biological Activity : Modulates cell viability in erythroid progenitor cells (EPCs) and UT7/EpoS1 cells .
  • Comparison : The carboxamide group in ND-11503 differs from the sulfonamide in the target compound, which may influence hydrogen-bonding interactions with biological targets. The dihydroimidazothiazole core in the target could confer greater conformational rigidity.
T0901317 (N-[4-(1,1,1,3,3,3-Hexafluoro-2-Hydroxypropan-2-yl)Phenyl]-N-(2,2,2-Trifluoroethyl)Benzenesulfonamide)
  • Core Structure : Benzenesulfonamide with trifluoroethyl and hexafluorohydroxypropyl groups.
  • Biological Activity : LXR agonist and RORα/γ inverse agonist .
  • Comparison: Both compounds feature sulfonamide groups, but T0901317’s bulky fluorinated substituents enhance lipophilicity, likely affecting membrane permeability and nuclear receptor binding. The target compound’s smaller substituents (fluoro, methoxy) may improve selectivity for non-nuclear targets.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Functional Groups LogP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound ~413.5 Sulfonamide, Fluoro, Methoxy 2.8 Moderate (DMSO) High (due to F)
SRT1720 502.5 Carboxamide, Piperazine 3.2 Low Moderate
Coumarin Derivative (Example: C28H17N3O3S) 475.5 Coumarin, Imidazothiazole 4.1 Low Low (non-fluorinated)
T0901317 461.3 Trifluoroethyl, Hexafluoropropyl 5.0 Very Low High (fluorinated)

Notes:

  • The target compound’s fluorine atom likely enhances metabolic stability by blocking oxidative pathways.
  • Sulfonamide groups generally improve solubility but may increase plasma protein binding.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust reflux time (e.g., 1–3 minutes in acetonitrile for initial steps) to minimize side products .
  • Use spectroscopic validation (¹H/¹³C NMR) to confirm intermediates.

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsKey ByproductPurification Method
CyclizationDMF, I₂, Et₃N, 80°C, 2hS₈Column chromatography (SiO₂, EtOAc/hexane)
Sulfonamide couplingSulfonyl chloride, pyridine, 0°C→RTHClPrecipitation (ice-water)

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:
Robust structural confirmation requires:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm), sulfonamide NH (δ ~10–12 ppm), and dihydroimidazo-thiazole protons (δ 3.5–4.5 ppm for CH₂ groups) .
  • IR spectroscopy : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) and absence of C=O bands if cyclization is complete .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from variations in assay conditions or impurities. Methodological steps include:

Purity validation : Use HPLC (≥95% purity) and elemental analysis.

Assay replication : Reproduce experiments with standardized protocols (e.g., cell lines, incubation times).

Structural analogs : Synthesize derivatives to isolate pharmacophore contributions (e.g., fluoro vs. methoxy substituent effects) .

Statistical rigor : Apply ANOVA or t-tests to compare datasets, ensuring n ≥ 3 replicates .

Q. Example Workflow :

  • Hypothesis : Contradictory IC₅₀ values may stem from solvent polarity effects.
  • Test : Compare activity in DMSO vs. PEG-400 solutions.
  • Analysis : Use dose-response curves and Hill slope calculations.

Advanced: How can tautomerism in the imidazo-thiazole core impact biological activity, and how is it characterized?

Answer:
The dihydroimidazo-thiazole moiety may exhibit tautomerism, altering electron distribution and binding affinity. Key strategies:

  • IR spectroscopy : Absence of S-H stretches (~2500–2600 cm⁻¹) confirms thione tautomer dominance .
  • ¹³C NMR : Carbon chemical shifts for C=S (δ ~170–180 ppm) vs. C-SH (δ ~160–165 ppm).
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict stable tautomers and electrostatic potentials.

Q. Table 2: Tautomer Analysis

TautomerIR Band (cm⁻¹)¹³C NMR (ppm)
Thione1247–1255 (C=S)170–180
Thiol~2550 (S-H)160–165

Advanced: What computational methods are recommended for structure-activity relationship (SAR) studies?

Answer:

  • Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) to predict binding modes. Align results with experimental IC₅₀ data.
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with partial least squares (PLS) regression .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

Case Study : Replace the 3-fluoro group with chlorine to evaluate halogen bonding contributions. Compare docking scores (ΔG) with bioassay results.

Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?

Answer:

  • Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy (enhanced lipophilicity) or methylsulfonyl (polarity balance) .
  • Prodrug strategies : Introduce ester moieties at the sulfonamide nitrogen for controlled release.
  • In vitro ADME : Test microsomal stability (human liver microsomes) and CYP450 inhibition.

Q. Table 3: Analog Design Strategy

ModificationRationaleMethod
TrifluoromethoxyIncreased metabolic stabilityUllmann coupling
MethylsulfonylEnhanced solubilityOxidation of thioether

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